REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9]([CH:11]2[CH2:14][CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>C(OC(=O)C)(=O)C>[F:1][C:2]1[N:7]=[C:6]([N+:15]([O-:17])=[O:16])[C:5]([NH:8][C:9]([CH:11]2[CH2:12][CH2:13][CH2:14]2)=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)NC(=O)C1CCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1 v/v)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=N1)[N+](=O)[O-])NC(=O)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 348 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |